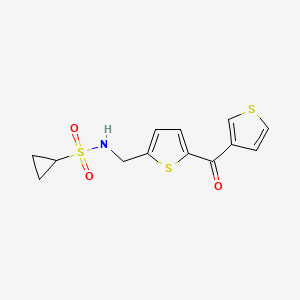

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S3/c15-13(9-5-6-18-8-9)12-4-1-10(19-12)7-14-20(16,17)11-2-3-11/h1,4-6,8,11,14H,2-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOAGNHNLHTECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves the condensation of thiophene derivatives with cyclopropanesulfonamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions often require specific catalysts and conditions, such as the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Sulfonamide Formation

The final step involves reacting the aminomethyl intermediate with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or DIEA) :

text[5-(thiophene-3-carbonyl)thiophen-2-yl]methanamine + cyclopropanesulfonyl chloride → N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide + HCl

This reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur center, forming the sulfonamide linkage .

Thiophene Rings

-

Electrophilic Substitution : The electron-rich thiophene rings may undergo halogenation, nitration, or sulfonation at the α-positions, directed by the carbonyl group .

-

Cross-Coupling : Suzuki or Stille couplings could modify substituents on the thiophene rings, enabling derivatization .

Carbonyl Group

-

Reduction : The ketone moiety is reducible to a methylene group using reagents like NaBH₄/CeCl₃ or LiAlH₄, though steric hindrance from adjacent thiophenes may slow reactivity .

-

Nucleophilic Addition : Grignard or organolithium reagents could add to the carbonyl, but competing thiophene reactivity may necessitate protecting groups .

Cyclopropanesulfonamide

-

Acid/Base Stability : The cyclopropane ring confers strain but remains stable under mild acidic/basic conditions. The sulfonamide group resists hydrolysis except under harsh acidic (e.g., H₂SO₄, Δ) or reductive (e.g., LiAlH₄) conditions .

Protease Inhibition Potential

Analogous cyclopropanesulfonamide-containing compounds (e.g., HCV NS3/4A protease inhibitors) exhibit strong binding to serine proteases via:

-

Hydrophobic interactions with the cyclopropane group.

-

Hydrogen bonding through the sulfonamide’s NH and SO₂ groups .

Table 1: Comparative Activity of Sulfonamide-Based Inhibitors

Oxidative Degradation

-

Thiophene Rings : Susceptible to oxidation by mCPBA or H₂O₂, forming sulfoxides or sulfones .

-

Cyclopropane Ring : Resists ring-opening under mild conditions but may cleave via radical mechanisms under UV light .

Hydrolytic Degradation

Scientific Research Applications

1. Anticancer Properties

Research indicates that compounds containing thiophene rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiophene can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide has been evaluated for its potential as an anticancer agent through in vitro assays that measure cell viability and proliferation rates.

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The presence of the sulfonamide group is believed to enhance the compound's ability to disrupt bacterial cell functions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of Thiophene Derivatives : Starting materials are reacted under controlled conditions to form the desired thiophene structures.

- Cyclopropanation Reaction : The cyclopropane unit is introduced through a suitable cyclopropanation reaction involving appropriate reagents.

- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which is crucial for enhancing the compound's biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are utilized to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the efficacy of thiophene-based compounds in preclinical settings:

- Anticancer Activity Study : A study on a related thiophene compound demonstrated significant cytotoxic effects against multiple cancer cell lines, with IC50 values in the low micromolar range, indicating potent activity .

- Antimicrobial Evaluation : Research on thiophene derivatives revealed their effectiveness against multidrug-resistant pathogens, suggesting potential for development into novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with biological macromolecules, influencing their function and activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with non-covalent SARS-CoV-2 PLpro inhibitors described in , particularly regarding the thiophene core and substituted aromatic systems. Below is a detailed comparison:

Structural and Functional Group Analysis

| Compound ID/Name | Key Substituents | Functional Group Differences vs. Target Compound |

|---|---|---|

| (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopropanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-... (31) | Cyclopropanecarboxamidomethyl on thiophene | Carboxamide (CONH2) vs. sulfonamide (SO2NH2); cyclopropane linkage |

| N-((5-(3-((R)-1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)... (34) | Tetrahydrofuran-2-carboxamide | Carboxamide vs. sulfonamide; larger heterocyclic substituent |

| Target Compound | Cyclopropanesulfonamide on thiophene | Unique sulfonamide group; compact cyclopropane ring |

Sulfonamide vs. This could improve binding to polar enzyme active sites, such as PLpro .

Cyclopropane Ring : The cyclopropane sulfonamide provides steric rigidity compared to larger rings (e.g., tetrahydrofuran in compound 34), possibly optimizing steric complementarity with target proteins. Cyclopropane’s strain energy may also influence conformational stability .

Analytical and Computational Insights

- Structural Confirmation : Techniques such as NMR and MS (as used in ) are critical for verifying the target compound’s structure. The cyclopropane ring’s unique ¹H NMR splitting patterns (~δ 0.5–1.5 ppm) and sulfonamide protons (~δ 7–8 ppm) would distinguish it from carboxamide analogs .

- Crystallography : SHELX software () could resolve the compound’s 3D conformation, particularly the dihedral angles between thiophene rings and sulfonamide orientation.

- Computational Modeling : Density-functional theory (DFT) methods () could predict electronic properties, such as charge distribution across the thiophene-carbonyl system, to rationalize reactivity or binding behavior.

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Thiophene rings : Known for their biological activity.

- Cyclopropanesulfonamide : This moiety enhances the compound's interaction with biological targets.

Anti-inflammatory Properties

Thiophene derivatives have been documented to exhibit anti-inflammatory effects. For instance, compounds similar to this compound have shown the ability to inhibit key inflammatory mediators.

- Mechanism of Action :

- Case Study : A study on thiophene-based compounds demonstrated that one such derivative reduced inflammation by over 63% when administered at a dose of 20 mg/kg in vivo .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively:

- Cytotoxicity Assays :

- The synthesized thiophene compounds were tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for some compounds were comparable to standard drugs like Sorafenib, indicating significant cytotoxic activity .

- A summary of cytotoxic activities is presented in Table 1.

| Compound | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |

|---|---|---|

| 4a | 66 ± 1.20 | 50 ± 0.47 |

| 4b | 54 ± 0.25 | 50 ± 0.53 |

| 6b | 100 ± 2.00 | 100 ± 1.10 |

| 8b | 73 ± 1.50 | 82 ± 0.58 |

| ... | ... | ... |

- Mechanism of Action :

Pharmacokinetics and Stability

Research indicates that modifications in the chemical structure can significantly affect metabolic stability. For example, certain derivatives showed improved stability in human liver microsomes, which is crucial for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.